molecular formula C15H14N4O5S2 B2691997 methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1904223-17-1

methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2691997
CAS No.: 1904223-17-1
M. Wt: 394.42
InChI Key: WYPYUWDLDJLVPG-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety via an ethyl chain. Its structure combines heterocyclic aromatic systems (thiophene and benzo-triazinone) with sulfonamide and ester functionalities.

Key structural attributes:

  • Thiophene ring: Enhances stability and π-π stacking interactions.
  • 4-Oxobenzo-triazinone group: Imparts reactivity in coupling reactions (e.g., as seen in SMDOP, a related reagent) .
  • Ethylsulfamoyl linker: Facilitates solubility and modulates steric effects.

Properties

IUPAC Name

methyl 3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-24-15(21)13-12(6-9-25-13)26(22,23)16-7-8-19-14(20)10-4-2-3-5-11(10)17-18-19/h2-6,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPYUWDLDJLVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves a series of organic reactions, including nucleophilic substitutions, cyclizations, and esterification processes. Researchers often start with thiophene-2-carboxylic acid as the primary reactant, which undergoes sulfonation with N-(2-bromoethyl)sulfonamide, followed by cyclization with 4-oxobenzo[d][1,2,3]triazin-3(4H)-one to form the desired product. Each step requires specific reagents and conditions, such as strong acids or bases, appropriate solvents, and precise temperature controls.

Industrial Production Methods

While laboratory synthesis focuses on small-scale preparation for research purposes, industrial production methods are optimized for large-scale synthesis. These methods often employ continuous flow reactors, which enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain high-purity products for commercial use.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes a variety of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this structure show enhanced activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism is thought to involve the inhibition of key enzymes necessary for bacterial growth and survival.

Case Study: Antibacterial Efficacy

A study conducted by Ahsan et al. synthesized several derivatives of 1,3,4-oxadiazole and assessed their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Bacillus species . This suggests that methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate may similarly possess significant antimicrobial potential.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. The presence of the triazine moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

Case Study: Inhibition of Cancer Cell Lines

Research involving the synthesis of oxadiazole derivatives revealed their effectiveness in inhibiting cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The synthesized compounds were tested using the NCI-60 sulforhodamine B assay method, which measures cell viability . The results indicated that some compounds had IC50 values in the low micromolar range, demonstrating their potential as anticancer agents.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimization of reaction conditions is crucial to enhance yield and purity.

StepReaction TypeKey ReagentsConditions
1CyclizationThiophene derivativesHeat under reflux
2Sulfonamide formationSulfonamide reagentsControlled temperature
3EsterificationCarboxylic acidsAcid catalyst

Mechanism of Action

The mechanism of action for methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, thereby exerting its biological effects. Detailed studies are often conducted to elucidate these mechanisms and identify potential therapeutic targets.

Comparison with Similar Compounds

Sulfonylurea Herbicides with Triazine Moieties

Compounds such as triflusulfuron methyl ester and metsulfuron methyl ester () share a sulfonylurea bridge and triazine core but differ in substituents and biological targets:

Compound Core Structure Key Substituents Application Reference
Target Compound Thiophene-2-carboxylate 4-Oxobenzo-triazinone, ethylsulfamoyl Coupling reagent intermediate?
Triflusulfuron methyl ester Benzoate Trifluoroethoxy, dimethylamino-triazine Herbicide (ALS inhibitor)
Metsulfuron methyl ester Benzoate Methoxy-methyl-triazine Herbicide (broadleaf control)

Key Differences :

  • The 4-oxobenzo-triazinone group (vs. triazine in herbicides) may reduce herbicidal activity but enhance utility in synthetic chemistry (e.g., as a coupling reagent precursor) .

Coupling Reagents with Benzo-Triazinone Moieties

Compounds like SMDOP (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl methanesulfonate) and SPDOP (4-oxobenzo-triazin-3-yl benzenesulfonate) share the benzo-triazinone group but differ in leaving groups and reactivity:

Compound Structure Leaving Group Reactivity Profile Reference
Target Compound Ethylsulfamoyl-linked Methyl ester Moderate activation potential?
SMDOP Methanesulfonate Methanesulfonyl High reactivity in amidation
SPDOP Benzenesulfonate Phenylsulfonyl Stabilized, slower activation

Key Insights :

  • The target compound’s methyl ester group may limit its utility as a standalone coupling reagent compared to SMDOP/SPDOP, which feature stronger leaving groups (sulfonates).
  • Its ethylsulfamoyl chain could enable conjugation with amines or nucleophiles, suggesting use in prodrug design or bifunctional reagents.

Thiophene-Based Analogues with Triazine Linkers

describes methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate (A516528), a structural analog with a triazine-carbamoyl group instead of the benzo-triazinone moiety:

Feature Target Compound A516528
Heterocyclic Core Thiophene-2-carboxylate Thiophene-2-carboxylate
Substituent 4-Oxobenzo-triazinone 4-Methoxy-6-methyl-triazine
Potential Use Coupling reagent intermediate Agrochemical research

Comparison :

    Biological Activity

    Methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

    Chemical Structure and Properties

    The compound features a thiophene ring , a sulfamoyl group , and a triazinone core . Its molecular formula is C15H16N4O4SC_{15}H_{16}N_4O_4S with a molar mass of approximately 348.38 g/mol. The presence of the triazinone structure is significant as it is linked to various biological activities, particularly in medicinal chemistry.

    Anticancer Properties

    Research indicates that compounds containing triazine or triazinone structures exhibit notable anticancer activities . For instance, derivatives of triazines have shown effectiveness against various cancer cell lines. In particular, this compound has been evaluated for its cytotoxic effects on several tumor cell lines.

    Cell LineIC50 (µM)Reference
    PC-3 (Prostate)1.48
    MCF-7 (Breast)3.97
    HCT-116 (Colon)33.14

    These values indicate that the compound possesses significant potency against prostate cancer cells compared to others.

    The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with cell proliferation and survival. The sulfamoyl group enhances the compound's interaction with biological targets, potentially leading to increased efficacy.

    Case Studies and Research Findings

    • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiophene derivatives against different cancer cell lines. This compound was among the most effective compounds tested, demonstrating a strong correlation between structural modifications and increased cytotoxicity .
    • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiophene ring and the sulfonamide moiety significantly impact biological activity. Compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability .
    • In Vivo Studies : Preliminary in vivo studies indicated that this compound could reduce tumor growth in mouse models when administered at specific dosages. The results suggest potential for further development as an anticancer agent .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate and its structural analogs?

    • Methodological Answer : The synthesis of thiophene-2-carboxylate derivatives typically involves coupling sulfamoyl groups to thiophene cores via nucleophilic substitution or amidation. For example, in structurally related compounds (e.g., thiophene-2-carboxamides), benzoylisothiocyanate is reacted with thiophene precursors in 1,4-dioxane under reflux, followed by cyclization with iodine and triethylamine in DMF . For the sulfamoyl linkage, a stepwise approach may involve activating the thiophene carboxylate with carbodiimides (e.g., DCC) before coupling with amine-bearing benzo-triazinone moieties .

    Q. How is the purity and structural integrity of this compound validated in academic research?

    • Methodological Answer : Purity is typically confirmed via reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients), while structural characterization employs 1^1H/13^{13}C NMR and LC-HRMS. For example, analogous thiophene derivatives (e.g., compound 23 in ) were validated by 1^1H NMR chemical shifts at δ 2.5–3.5 ppm for methyl ester groups and HRMS data (e.g., [M+H]+^+ at m/z 452.1234) . IR spectroscopy can confirm sulfonamide (1330–1250 cm1^{-1}) and ester (1720–1700 cm1^{-1}) functionalities .

    Q. What are the recommended storage conditions to ensure compound stability?

    • Methodological Answer : Thiophene derivatives with ester and sulfamoyl groups are hygroscopic and prone to hydrolysis. Storage under inert gas (argon) at –20°C in amber vials is advised. Analogous compounds (e.g., triflusulfuron methyl ester in ) are stored in desiccated environments to prevent moisture-induced degradation .

    Advanced Research Questions

    Q. How can conflicting bioactivity data for this compound and its analogs be resolved?

    • Methodological Answer : Contradictions in bioactivity (e.g., anticancer vs. antiviral efficacy) may arise from assay variability (e.g., cell line specificity) or impurities. To address this:

    • Reproducibility Checks : Re-synthesize compounds using validated protocols (e.g., ’s anhydride coupling in dry CH2_2Cl2_2) and confirm purity via LC-MS.
    • Dose-Response Studies : Compare IC50_{50} values across multiple assays (e.g., MTT for cytotoxicity vs. plaque reduction for antiviral activity) .
    • Structural Analog Analysis : Test derivatives with modifications to the benzo-triazinone or thiophene moieties to isolate pharmacophore contributions .

    Q. What computational or experimental strategies optimize the reaction yield of this compound?

    • Methodological Answer :

    • Bayesian Optimization : Use heuristic algorithms to iteratively adjust parameters (e.g., temperature, solvent ratio) based on prior experimental outcomes. highlights this approach for yield improvements in complex syntheses .
    • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) for steps like cyclization, as demonstrated for thiadiazole derivatives in .
    • Catalytic Screening : Test palladium or copper catalysts for Suzuki couplings involving the benzo-triazinone moiety .

    Q. How does the electronic nature of substituents on the benzo-triazinone ring influence bioactivity?

    • Methodological Answer : Substituent effects can be probed via:

    • Hammett Analysis : Correlate σ+^+ values of substituents (e.g., –NO2_2, –OCH3_3) with bioactivity trends. For example, electron-withdrawing groups on triazinones may enhance DNA intercalation in anticancer assays .
    • DFT Calculations : Model charge distribution on the triazinone ring to predict binding affinity to targets like topoisomerase II .
    • SAR Studies : Synthesize derivatives with halogens (–Cl, –Br) or alkyl groups at the triazinone 4-position and compare IC50_{50} values .

    Q. What analytical techniques resolve spectral overlaps in NMR characterization of this compound?

    • Methodological Answer :

    • 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals (e.g., thiophene H-3 vs. H-4) by correlating 1^1H-1^1H coupling and 1^1H-13^{13}C connectivity .
    • DEPT-135 : Identify CH2_2 groups in the sulfamoyl-ethyl chain, which resonate at δ 40–50 ppm in 13^{13}C NMR .
    • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the sulfamoyl group) by acquiring spectra at 25°C and –40°C .

    Methodological Notes

    • Synthesis References : Key protocols from (anhydride coupling) and (triazole cyclization) are foundational.
    • Contradictions : Variability in bioactivity ( vs. ) necessitates rigorous batch-to-batch reproducibility checks.
    • Advanced Tools : Bayesian optimization ( ) and DFT modeling () are critical for modern methodological rigor.

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